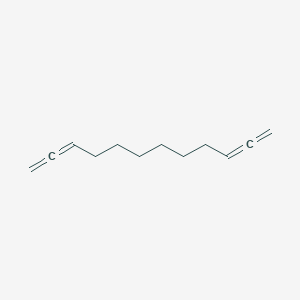
Dodeca-1,2,10,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-1,2,10,11-tetraene is an organic compound characterized by its unique structure, which includes four double bonds positioned at the 1, 2, 10, and 11 locations on a dodeca (12-carbon) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-1,2,10,11-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne metathesis reactions, where alkynes are transformed into alkenes under specific conditions. Catalysts such as molybdenum or tungsten complexes are often employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dodeca-1,2,10,11-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may produce alkanes or alkenes with fewer double bonds.
Scientific Research Applications
Dodeca-1,2,10,11-tetraene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of dodeca-1,2,10,11-tetraene involves its interaction with specific molecular targets and pathways. For example, its double bonds may participate in reactions with enzymes or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dodeca-2,4,6,8-tetraene: Another tetraene with double bonds at different positions.
Hexa-1,3,5-triene: A smaller triene with three double bonds.
Octa-1,3,5,7-tetraene: A tetraene with a shorter carbon chain.
Uniqueness
Dodeca-1,2,10,11-tetraene is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
182364-13-2 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h5-6H,1-2,7-12H2 |
InChI Key |
HGBVBHPYHOSZGV-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCCCCCCC=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















